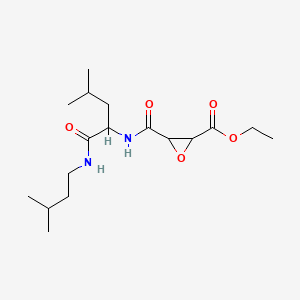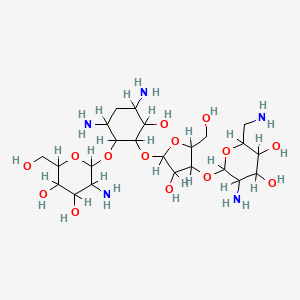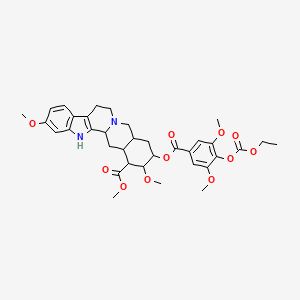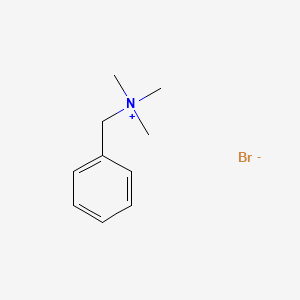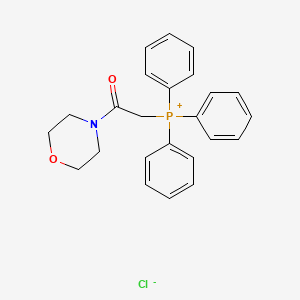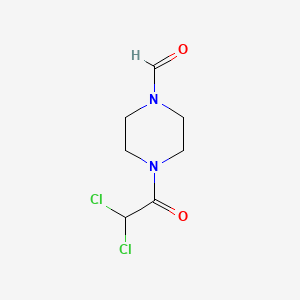
4-(Dichloroacetyl)-1-piperazinecarboxaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(dichloroacetyl)piperazine-1-carbaldehyde is a member of the class of piperazines that is piperazine in which one of the nitrogens is substituted with a formyl group, while the other is substituted with a dichloroacetyl group. An antispermatogenic agent. It has a role as an antispermatogenic agent. It is a member of piperazines, a member of formamides, a tertiary carboxamide and an organochlorine compound.
Aplicaciones Científicas De Investigación
Kinetic Behavior Studies : This compound has been involved in the study of kinetic behavior, particularly in reactions like reversible deprotonation and nucleophilic additions, contributing to the understanding of resonance effects and transition-state imbalances in certain anions (Bernasconi & Stronach, 1990).
Synthesis and Characterization : It's used in the synthesis of novel compounds, such as the series of 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine, which have been studied for their antidepressant and antianxiety activities (Kumar et al., 2017).
Antimicrobial Activities : Research has also focused on the synthesis of new derivatives involving piperazine, examining their antimicrobial activities. This includes the creation of triazole derivatives and their efficacy against various microorganisms (Bektaş et al., 2007).
Neurodegenerative Disease Research : Piperazine derivatives have been investigated for their potential in inhibiting human acetylcholinesterase, an enzyme linked to Alzheimer's disease. This research contributes to the understanding of Alzheimer's and potential therapeutic approaches (Varadaraju et al., 2013).
Synthetic Methodology Development : It's involved in developing new synthetic methodologies, like the visible-light-driven synthesis of 2-substituted piperazines, demonstrating advances in medicinal chemistry and organic synthesis (Gueret et al., 2020).
Cancer Research : Some research has focused on synthesizing compounds with this chemical and evaluating their anti-proliferative properties on cancer cells, contributing to potential cancer treatments (Ahagh et al., 2019).
Propiedades
Número CAS |
77368-16-2 |
|---|---|
Nombre del producto |
4-(Dichloroacetyl)-1-piperazinecarboxaldehyde |
Fórmula molecular |
C7H10Cl2N2O2 |
Peso molecular |
225.07 g/mol |
Nombre IUPAC |
4-(2,2-dichloroacetyl)piperazine-1-carbaldehyde |
InChI |
InChI=1S/C7H10Cl2N2O2/c8-6(9)7(13)11-3-1-10(5-12)2-4-11/h5-6H,1-4H2 |
Clave InChI |
RZVIXHNWFHNVDI-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C=O)C(=O)C(Cl)Cl |
SMILES canónico |
C1CN(CCN1C=O)C(=O)C(Cl)Cl |
Otros números CAS |
77368-16-2 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(2R,3R,5R,7R,8S,9S)-2-[(1S,3S,4S,5R,6R)-14-cyano-3,5-dihydroxy-1-methoxy-4,6,8,9,13-pentamethyltetradeca-7,9,11,13-tetraenyl]-9-[3-[2-[(2S)-4-[[(2S,3S,4S)-4-(dimethylamino)-2,3-dihydroxy-5-methoxypentanoyl]amino]butan-2-yl]-1,3-oxazol-4-yl]prop-2-enyl]-7-hydroxy-4,4,8-trimethyl-1,10-dioxaspiro[4.5]decan-3-yl] dihydrogen phosphate](/img/structure/B1201905.png)
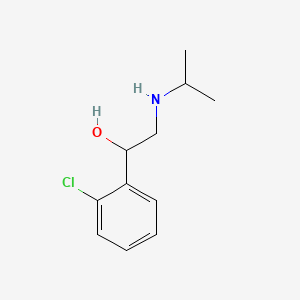

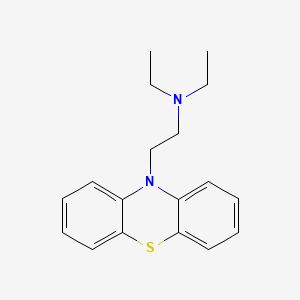
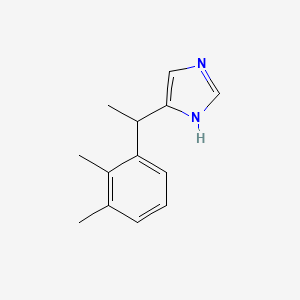
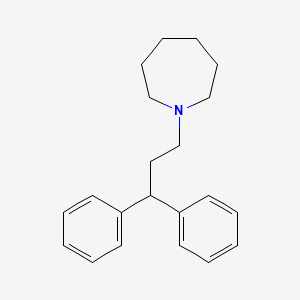
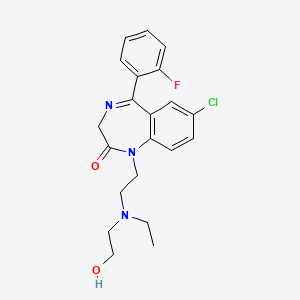
![4-Iodobenzo[b]thiophene-2-carboxamidine](/img/structure/B1201917.png)
